4-Nonylphenyl benzoate
Description
4-Nonylphenyl benzoate is an ester derived from benzoic acid and 4-nonylphenol. Its structure consists of a benzoate group (C₆H₅COO–) esterified to the hydroxyl group of 4-nonylphenol (C₉H₁₉C₆H₄–) . Alkyl benzoates are widely used in cosmetics as emollients or solvents due to their low volatility and skin-compatible properties .
Properties
CAS No. |
6316-62-7 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(4-nonylphenyl) benzoate |
InChI |
InChI=1S/C22H28O2/c1-2-3-4-5-6-7-9-12-19-15-17-21(18-16-19)24-22(23)20-13-10-8-11-14-20/h8,10-11,13-18H,2-7,9,12H2,1H3 |
InChI Key |
UHNDOFZFNNZFIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl benzoate typically involves the esterification of 4-Nonylphenol with benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated systems, to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and renewable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-Nonylphenyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 4-Nonylphenyl benzoate involves its interaction with cellular membranes and proteins. It can disrupt the normal function of endocrine systems by mimicking or blocking the action of natural hormones. This disruption can lead to various physiological effects, including altered reproductive and developmental processes.
Comparison with Similar Compounds
This section compares 4-nonylphenyl benzoate with structurally related benzoate esters, focusing on physical-chemical properties, applications, and toxicity.
Structural Analogs
Key analogs include:
- Benzyl benzoate (C₆H₅COOCH₂C₆H₅): Aromatic ester with a benzyl group.
- Methyl benzoate (C₆H₅COOCH₃): Short-chain alkyl ester.
- Hexyl benzoate (C₆H₅COO(CH₂)₅CH₃): Medium-chain alkyl ester.
- 4-(Hexyloxy)phenyl-4-pentylbenzoate (C₆H₅COOC₆H₄–O–C₆H₁₃): Aryl-substituted benzoate with alkoxy and alkyl chains .
Physical-Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Volatility |
|---|---|---|---|---|
| This compound | C₂₂H₂₈O₃ | 340.46 | Low (lipophilic) | Low |
| Benzyl benzoate | C₁₄H₁₂O₂ | 212.24 | Insoluble in water | Moderate |
| Methyl benzoate | C₈H₈O₂ | 136.15 | Slightly soluble | High |
| Hexyl benzoate | C₁₃H₁₈O₂ | 206.28 | Insoluble in water | Moderate |
Key Observations :
- Longer alkyl/aryl chains (e.g., nonylphenyl) increase molecular weight and lipophilicity, reducing water solubility and volatility .
- Aromatic substituents (e.g., benzyl or phenyl groups) enhance stability against hydrolysis compared to aliphatic esters .
Toxicity and Environmental Impact
Key Observations :
- Esters with shorter alkyl chains (methyl, ethyl) exhibit lower acute toxicity and faster degradation .
Stability and Degradation
- Hydrolysis: Esters with bulky substituents (e.g., nonylphenyl) resist hydrolysis more than aliphatic esters like methyl benzoate .
- Photodegradation : Aromatic esters (e.g., benzyl benzoate) may generate stable radicals under UV light, leading to slower breakdown .
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